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molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B153235
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439253B2

Procedure details

56.0 g (of 1,1-dimethylethyl 3,5-dioxo-1-piperidinecarboxylate having the empirical formula C10H15NO4 (prepared by a method similar to that described in Heterocycles, 22, 2769-2773, (1984), replacing methyl chloroformate with (BOC)2O, are prepared as a suspension. 55.5 ml of N,N-dimethylformamide dimethyl acetal at 95% are added at room temperature. The medium is stirred for half an hour at 80° C. and then for 3 hours at 50° C. The solvent is evaporated off under reduced pressure. 79 g of 1,1-dimethylethyl 4-[(dimethylamino)methylene]-3,5-dioxo-1-piperidinecarboxylate having the empirical formula C13H20N2O4 are thus obtained. The corresponding yield is 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][C:6](=[O:8])[CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.CO[CH:33](OC)[N:34]([CH3:36])[CH3:35]>>[CH3:33][N:34]([CH:36]=[C:7]1[C:6](=[O:8])[CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3][C:2]1=[O:1])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CN(CC(C1)=O)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Three
Name
Quantity
55.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Four
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The medium is stirred for half an hour at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared as a suspension
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)C=C1C(CN(CC1=O)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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